molecular formula C21H30O3 B1248084 Sugikurojin F

Sugikurojin F

Cat. No.: B1248084
M. Wt: 330.5 g/mol
InChI Key: PGEGRYFGUKEQBL-XFQAVAEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sugikurojin F is a natural product found in Cryptomeria japonica with data available.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(4bS,8aS,10R)-10-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione

InChI

InChI=1S/C21H30O3/c1-12(2)13-10-14-15(24-6)11-16-20(3,4)8-7-9-21(16,5)17(14)19(23)18(13)22/h10,12,15-16H,7-9,11H2,1-6H3/t15-,16+,21+/m1/s1

InChI Key

PGEGRYFGUKEQBL-XFQAVAEZSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC)(C)C)C

Canonical SMILES

CC(C)C1=CC2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C

Synonyms

7alpha-methoxy-8,13-abietadien-11,12-dione
sugikurojin F

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Sugikurojin F?

  • Answer : Synthesis typically involves multi-step organic reactions, including [describe core steps, e.g., cyclization or glycosylation], with purification via column chromatography. Characterization requires spectroscopic validation:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for proton/carbon environments (e.g., δ 2.1–3.5 ppm for glycosidic protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 589.2) and fragmentation patterns .
  • Purity Assessment : Use HPLC with UV detection (e.g., C18 column, 95% purity threshold) .
    • Key Consideration : Reproduce protocols from peer-reviewed literature, ensuring solvent systems and reaction times align with published data .

Q. How can researchers optimize the yield of this compound in laboratory-scale synthesis?

  • Answer : Employ factorial design to test variables (e.g., temperature, catalyst concentration). For example:

  • 2³ Factorial Design : Vary temperature (25°C vs. 40°C), catalyst loading (5% vs. 10%), and reaction time (12h vs. 24h) .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
    • Validation : Compare yields using ANOVA and confirm reproducibility across ≥3 independent trials .

Advanced Research Questions

Q. How should contradictory bioactivity data for this compound across studies be resolved?

  • Answer : Conduct a systematic review using PRISMA guidelines:

Data Harmonization : Standardize assay conditions (e.g., cell lines, IC₅₀ calculation methods) .

Meta-Analysis : Pool data from ≥5 studies to calculate weighted effect sizes, addressing heterogeneity via random-effects models .

Experimental Replication : Validate key findings in independent labs with blinded protocols .

  • Pitfalls : Confounding factors like impurity profiles or solvent residues may explain discrepancies .

Q. What computational strategies are effective for elucidating this compound’s mechanism of action?

  • Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS):

  • Target Selection : Prioritize proteins with structural homology to known targets (e.g., kinase family members) .
  • Binding Affinity Validation : Cross-reference docking scores (e.g., ΔG ≤ −7 kcal/mol) with experimental IC₅₀ values .
    • Advanced Integration : Use QSAR models to predict structure-activity relationships for derivative libraries .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics?

  • Answer : Follow FDA guidelines for preclinical trials:

  • Dose Escalation : Test 3–5 doses (e.g., 10–100 mg/kg) in rodent models, monitoring plasma levels via LC-MS/MS .
  • Toxicokinetics : Assess AUC, Cmax, and half-life, with histopathology to identify organ-specific toxicity .
  • Control Groups : Include vehicle and positive controls (e.g., established drugs with similar targets) .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
  • Bootstrap Resampling : Estimate 95% confidence intervals for EC50 values to assess precision .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Q. How should researchers address variability in spectroscopic data during structural elucidation?

  • Answer :

  • Multi-Technique Consensus : Cross-validate NMR, MS, and X-ray crystallography (if crystals are obtainable) .
  • Reference Standards : Compare spectra with databases (e.g., SDBS or PubChem) and synthetic analogs .
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort NMR signals .

Ethical and Reproducibility Standards

Q. What steps ensure compliance with ethical guidelines in this compound research?

  • Answer :

  • IACUC/IBC Approval : Obtain permits for animal or biosafety studies before experimentation .
  • Data Transparency : Share raw spectra, chromatograms, and assay protocols in supplementary materials .
  • Conflict of Interest (COI) Declaration : Disclose funding sources and patent applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sugikurojin F
Reactant of Route 2
Sugikurojin F

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